

Belinostat (CAS 86404-04-8): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EINECS 259-267-9*

Cat. No.: *B8635908*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, identified by CAS number 86404-04-8 and also known as PXD101, is a potent histone deacetylase (HDAC) inhibitor.^{[1][2]} It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum antineoplastic activity in both preclinical and clinical studies.^{[1][3]} This technical guide provides an in-depth overview of the research applications of Belinostat, focusing on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and key signaling pathways. Belinostat is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).^{[1][4][5]}

Mechanism of Action

Belinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression.^{[6][7]} HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.^[7] By inhibiting HDACs, Belinostat causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced tumor suppressor genes.^{[1][6]} This ultimately leads to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis in cancer cells.^{[1][4]} Belinostat is considered a pan-HDAC inhibitor, acting on Class I, II, and IV HDACs.^{[8][9]}

Quantitative Data

The following tables summarize key quantitative data on the activity of Belinostat from various research studies.

Table 1: In Vitro Efficacy of Belinostat in Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 Value	Reference
HeLa	Cervical Cancer	Cell-free HDAC Inhibition	27 nM	[10][11]
A2780	Ovarian Cancer	Clonogenic Assay	0.2 - 0.66 µM	[10]
HCT116	Colon Cancer	Clonogenic Assay	0.2 - 0.66 µM	[10]
HT29	Colon Cancer	Clonogenic Assay	0.2 - 0.66 µM	[10]
WIL	Non-small cell lung cancer	Clonogenic Assay	0.2 - 3.4 µM	[12]
CALU-3	Lung Cancer	Clonogenic Assay	0.2 - 0.66 µM	[10]
MCF7	Breast Cancer	Clonogenic Assay	0.2 - 0.66 µM	[10]
PC3	Prostate Cancer	Clonogenic Assay	0.2 - 0.66 µM	[10]
5637	Bladder Cancer	Proliferation Assay	1.0 µM	[13]
T24	Bladder Cancer	Proliferation Assay	3.5 µM	[13]
J82	Bladder Cancer	Proliferation Assay	6.0 µM	[13]
RT4	Bladder Cancer	Proliferation Assay	10 µM	[13]

Table 2: Clinical Efficacy of Belinostat in Peripheral T-cell Lymphoma (PTCL)

Clinical Trial	Phase	Number of Patients	Dosing Regimen	Objective Response Rate (ORR)	Reference
BELIEF (CLN-19)	II	129	1000 mg/m ² IV daily for 5 days of a 21-day cycle	25.8%	[5] [14] [15]
NCT00274651	II	24 (PTCL)	1000 mg/m ² IV daily for 5 days of a 21-day cycle	25%	[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Belinostat.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of Belinostat on HDAC enzymes.

Materials:

- Cell extract containing HDAC enzymes
- [³H]-labeled acetylated histone H4 peptide substrate
- Belinostat (PXD101)
- Assay buffer: 60 mM Tris (pH 7.4) containing 30% glycerol
- Stop solution: HCl and acetic acid (final concentrations of 0.72 M and 0.12 M, respectively)
- Ethyl acetate
- Scintillation fluid

Procedure:

- Prepare a reaction mixture in a total volume of 150 μ L containing the assay buffer, 2 μ L of cell extract, and 2 μ L of Belinostat at various concentrations.[10]
- Initiate the reaction by adding 2 μ L of the [³H]-labeled acetylated histone H4 peptide substrate.[10]
- Incubate the samples at 37°C for 45 minutes.[10]
- Stop the reaction by adding the stop solution.[10]
- Extract the released [³H]acetate by adding 750 μ L of ethyl acetate, followed by centrifugation at 12,000 x g for 5 minutes.[10][12]
- Transfer 600 μ L of the upper phase to a scintillation vial containing 3 mL of scintillation fluid. [10][12]
- Quantify the radioactivity using a scintillation counter to determine the extent of HDAC inhibition.[10]

Cell Viability Assay (Clonogenic Assay)

This protocol outlines a method to assess the long-term effect of Belinostat on the proliferative capacity of cancer cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- Belinostat (PXD101)
- Trypsin/EDTA
- Phosphate-buffered saline (PBS)
- Methanol (for fixing)

- Crystal violet stain

Procedure:

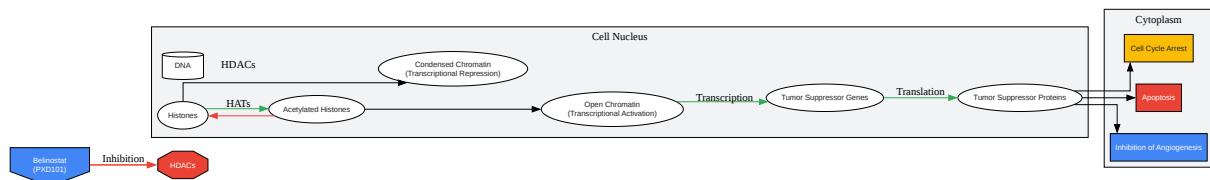
- Seed 8×10^4 cells in 25 cm² flasks and allow them to attach for 48 hours.[10][12]
- Expose the cells to a range of Belinostat concentrations (e.g., 0.016 to 10 μ M) for 24 hours. [10][12]
- After treatment, wash the cells, detach them using trypsin/EDTA, and resuspend them in fresh medium.[10]
- Count the cells from the control (untreated) flask.
- Plate a specific number of cells (e.g., 500-2000 cells/dish, depending on the cell line) into 6-cm Petri dishes.[12]
- Incubate the dishes for 10-15 days at 37°C to allow for colony formation.[10][12]
- Wash the colonies with PBS, fix them with methanol, and stain with crystal violet.[10][12]
- Count the colonies containing ≥ 50 cells.[10]
- Calculate the IC50 value, which is the concentration of Belinostat required to reduce the number of colonies to 50% of the control.[10]

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of Belinostat in a mouse model.

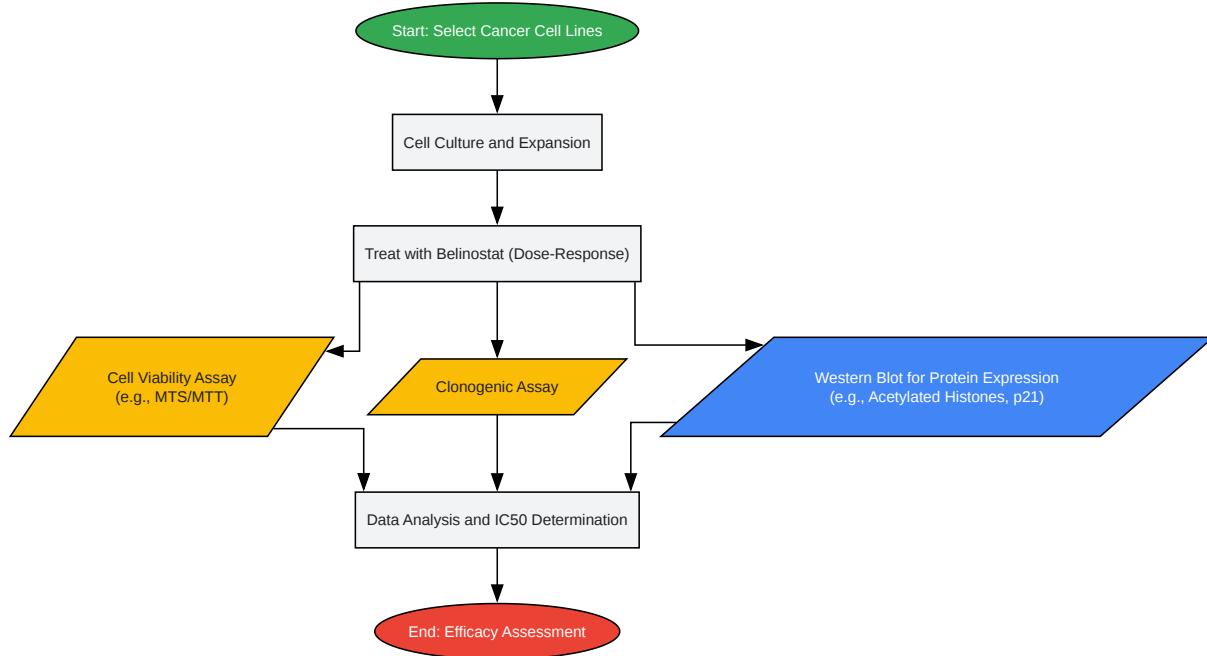
Materials:

- Athymic nude mice (e.g., CD1 nu/nu)
- Human tumor cells (e.g., A2780 ovarian cancer cells)
- Matrigel (optional)


- Belinostat (PXD101)
- Vehicle (e.g., 10% DMSO in water)
- Calipers for tumor measurement

Procedure:

- Inject approximately 1×10^7 tumor cells subcutaneously into the flank of each mouse.[12][17]
- Allow the tumors to grow to a palpable size (e.g., ≥ 0.5 cm in diameter).[12]
- Randomize the mice into treatment and control groups.[12]
- Administer Belinostat intraperitoneally (i.p.) at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., daily for 7 days).[10][12][17] The control group receives the vehicle.
- Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
- Monitor the mice for any signs of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[18]


Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Belinostat and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Belinostat as an HDAC inhibitor.

[Click to download full resolution via product page](#)

Caption: A typical in vitro screening workflow for Belinostat.

Conclusion

Belinostat is a well-characterized HDAC inhibitor with proven clinical efficacy in PTCL and ongoing research in other malignancies. Its mechanism of action, involving the reactivation of tumor suppressor genes, provides a strong rationale for its use as an anticancer agent, both as a monotherapy and in combination with other drugs.^{[3][10]} The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound. Further investigation into predictive

biomarkers and novel combination strategies will continue to define the therapeutic potential of Belinostat in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Belinostat: clinical applications in solid tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 7. What is Belinostat used for? [synapse.patsnap.com]
- 8. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Belinostat (Beleodaq) [southcarolinablues.com]

- 16. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Belinostat (CAS 86404-04-8): A Technical Guide to its Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8635908#cas-number-86404-04-8-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com